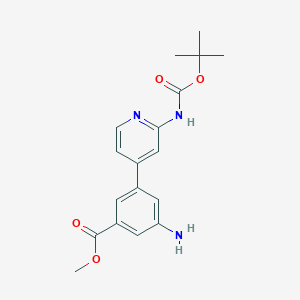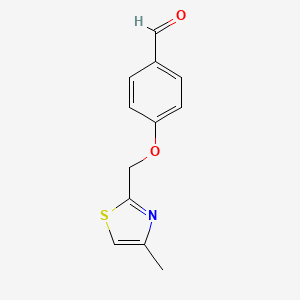![molecular formula C6H5ClN4 B14899213 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and a methyl group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,6-dichloropyrazine as a starting material. The reaction sequence begins with the metallation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as a base, followed by the isolation of the intermediate. This intermediate is then subjected to cyclization using hydrazine to form the desired pyrazolopyrazine product .
Industrial Production Methods: For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of flow chemistry techniques to ensure efficient and scalable synthesis. The key steps include the metallation/formylation and subsequent cyclization, which are optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while oxidation and reduction reactions can modify the functional groups on the compound .
Applications De Recherche Scientifique
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of SHP2 inhibitors, which are being investigated for their potential in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, as an intermediate in SHP2 inhibitors, it binds to the SHP2 enzyme, inhibiting its activity. This inhibition disrupts downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
- 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine
- Pyrazolo[3,4-b]pyridines
Comparison: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and binding properties. Compared to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, the methyl group in the 5th position can enhance its lipophilicity and potentially alter its biological activity. Pyrazolo[3,4-b]pyridines, on the other hand, have a different ring fusion, which can result in distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H5ClN4 |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-5(7)10-6-4(9-3)2-8-11-6/h2H,1H3,(H,8,10,11) |
Clé InChI |
NYWAVUZGDZRPFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C=NN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



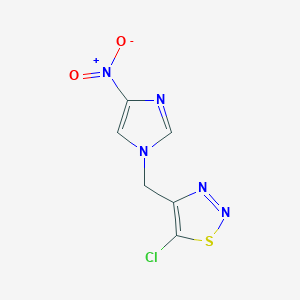




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
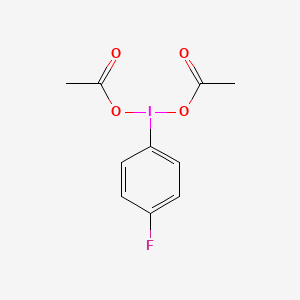
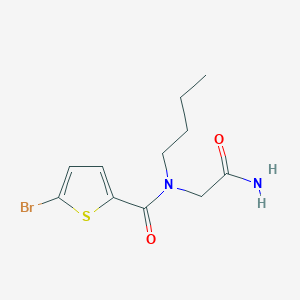

![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)

